molecular formula C26H44O2 B153423 Methyl 10,12-pentacosadiynoate CAS No. 120650-77-3

Methyl 10,12-pentacosadiynoate

Cat. No. B153423
M. Wt: 388.6 g/mol
InChI Key: GGSURCIXQQGITI-UHFFFAOYSA-N
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Description

Methyl 10,12-pentacosadiynoate is a compound that has been studied for its ability to form supramolecular self-assembled aggregates. In one study, a derivative of this compound, specifically mono[6-deoxy-6-(pentacosa-10,12-diynyl amidomethyl)]-β-cyclodextrin, was synthesized and found to self-assemble into worm-like supramolecular structures .

Synthesis Analysis

The synthesis of the derivative of Methyl 10,12-pentacosadiynoate involved reacting mono-6-amino-6-deoxy-β-cyclodextrin with N-hydroxysuccinimide ester of 10,12-pentacosadiynoic acid in DMF . This process highlights the reactivity of the diynoate group when combined with other reactive moieties, leading to the formation of complex structures.

Molecular Structure Analysis

The molecular structure of the synthesized compound was characterized using 2D nuclear magnetic resonance spectroscopy and X-ray powder diffraction. These techniques provided detailed information about the arrangement of atoms within the molecule and the self-assembled aggregates .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of Methyl 10,12-pentacosadiynoate itself, the study of its derivative within a supramolecular context suggests that the compound can participate in reactions leading to the formation of complex structures. The self-assembly and aggregation behavior is indicative of the potential chemical reactivity of Methyl 10,12-pentacosadiynoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of the derivative of Methyl 10,12-pentacosadiynoate were analyzed using thermogravimetry and electron microscopy. These analyses revealed the thermal stability of the compound and provided visual evidence of the worm-like supramolecular structures formed upon self-assembly .

Scientific Research Applications

  • Summary of the Application : Methyl 10,12-pentacosadiynoate is used in the synthesis of low-temperature irreversible thermochromic indicators based on functional polydiacetylene for food storage applications . These thermochromic materials are of great interest because of their color transition characteristic as a function of temperature, which can be utilized as a temperature indicator to ensure the safety and quality of deep-frozen products during storage and transportation .
  • Methods of Application or Experimental Procedures : To achieve thermochromic transition in different temperature ranges, pentacosadiynoic acid (PC) was functionalized with ethylene glycol monomethylether (EGME), diethylene glycol monomethyl ether (DGME) and triethylene glycol monomethyl ether (TGME), resulting in the formation of ester head groups . Photopolymerization of the synthesized diacetylene dyes was carried out to convert the monomers of the dyes into polymers . The functional dye was incorporated into a polymer film to apply directly on deep freeze products as a polymer strip .
  • Results or Outcomes : The absorption spectroscopy and optical images study revealed that the functionalized dyes underwent irreversible thermochromic transition when exposed to freezing temperatures . This property of irreversible color transition can make them a reliable indicator of temperature change . When the temperature increases upon freezing level, the color of the thermochromic strip changes which can provide a visual warning to the consumers and manufacturers .

properties

IUPAC Name

methyl pentacosa-10,12-diynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-2/h3-13,18-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSURCIXQQGITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152953
Record name Methyl 10,12-pentacosadiynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 10,12-pentacosadiynoate

CAS RN

120650-77-3
Record name Methyl 10,12-pentacosadiynoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120650773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 10,12-pentacosadiynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10,12-pentacosadiynoic acid (10 gm, GFS Chemicals) was dissolved in a solution containing 10 ml methanol (HPLC grade) and 10 ml chloroform (HPLC grade). The solution was stirred at room temperature and 10 drops of neat sulfuric acid was added drop wise. The solution was warmed to 100° F. for 2 hour. The reaction mixture was purified using column chromatography. The product (MePDA) was dried using a rotovap and the material stored in a chloroform solution. The solid form of MePDA was very unstable to polymerization and therefore kept dissolved in organic solutions.
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Synthesis routes and methods II

Procedure details

10,12-tricosadiynoic acid (10 gm, GFS Chemicals) was dissolved in a solution containing 10 ml methanol (HPLC grade) and 10 ml chloroform (HPLC grade). The solution was stirred at room temperature and 10 drops of neat sulfuric acid was added drop wise. The solution was warmed to 100° F. for 2 hour. The reaction mixture was purified using column chromatography. The product (MeTDA) was dried using a rotovap and the material stored in a chloroform solution. The solid form of MeTDA was very unstable to polymerization and therefore kept dissolved in organic solutions. Alcoholic solutions of MePDA and MeTDA: Solids MePDA or MeTDA were dissolved in reagent grade ethanol to a concentration of 150 mg/ml. An residual polymer was removed by filtration through Whatman No. 1 filter paper. The solutions was held at room temperature or slightly above (70-75° F.) to avoid crystallization or precipitation.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
M George, RG Weiss - Chemistry of materials, 2003 - ACS Publications
A series of low molecular-mass organogelators (LMOGs) with conjugated diyne units, R−C⋮C C⋮C−R‘, has been synthesized from 10,12-pentacosadiynoic acid. R is a long alkyl chain …
Number of citations: 132 pubs.acs.org
N Singh, A Mansoori, G Jiwani, AU Solanke… - Arabian Journal of …, 2021 - Elsevier
Plant extracts are one of the best possible sources of bioactive molecules, and are being used globally as an antioxidants and natural antimicrobial compounds. In current study, …
Number of citations: 26 www.sciencedirect.com
Y Ishihara, S Kimura - Peptide Science, 2012 - Wiley Online Library
A cyclic tetra‐β‐peptide composed of three β‐alanine residues and a L‐β‐homolysine residue having 10,12‐pentacosadiynoic amide at the side chain was synthesized. The cyclic tetra‐…
Number of citations: 20 onlinelibrary.wiley.com
V Prabhu, KV Devi, MK Priya - Int. J. Res. Anal. Rev, 2018 - ijrar.com
Sequential extracts of petroleum ether, chloroform and methanol from the fresh flowers of Ixora coccinea was obtained using a soxhelet apparatus. The major compounds present in the …
Number of citations: 7 ijrar.com
R Bhardwaj, RA Sharma - Journal of Pharmacognosy and …, 2019 - phytojournal.com
Boerhavia diffusa is a species of flowering plant in the four o'clock family which is commonly known as tar vine, punarnava meaning that which rejuvenates or renews the body, …
Number of citations: 4 www.phytojournal.com
H Herath, TK Wijayasiriwardene, GAS Premakumara - ijpjournal.com
Curcuma albiflora Thw. is an important anti-inflammatory medicinal plant, which is used in Sri Lankan Traditional Medicine. The plant is endemic to Sri Lanka and unexplored. Therefore …
Number of citations: 2 ijpjournal.com
M Aliye, A Dekebo, H Tesso, T Abdo… - Scientific reports, 2021 - nature.com
Ocimum cufodontii ((Lanza) AJPaton) has been traditionally used in Ethiopia against bacteria. The extracts of the leaves and roots of O. cufodontii after silica gel column …
Number of citations: 20 www.nature.com
JA Cramer, NJ Begue, RE Morris - Journal of Chromatography A, 2011 - Elsevier
During the development of automated computational methods to detect minute compositional changes in fuels, it became apparent that peak selection through the spectral …
Number of citations: 13 www.sciencedirect.com
P Xia, J Li, R Wang, Y Zhang, H Guo, X Yan… - Industrial Crops and …, 2015 - Elsevier
Four Panax genus species (Panax notoginseng (PN), Panax stipuleanatus (PS), Panax vietnamensis (PV) and Panax japonicus (PJ)) are all distributed in Southeast Asia. Besides PN, …
Number of citations: 25 www.sciencedirect.com
V Raja, S Shreaz, JM Behbehani… - Journal of Pure & Applied …, 2016 - academia.edu
Curcuma longa rhizome. Phytochemical analysis of the test extract revealed the presence of alkaloids, tannins, amino acids, cardiac glycosides, and diterpenes. In GC-MS analysis, the …
Number of citations: 3 www.academia.edu

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